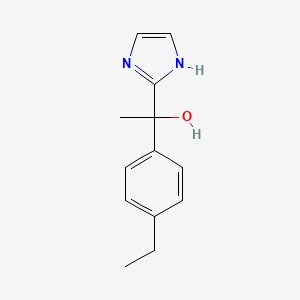

1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol

説明

Chemical Identity and Nomenclature

The chemical identity of this compound is precisely defined by its molecular formula C₁₃H₁₆N₂O and molecular weight of 216.28 grams per mole. The compound is registered under the Chemical Abstracts Service number 1955523-04-2, which serves as its unique identifier in chemical databases and literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the name explicitly describes the structural components: the 4-ethylphenyl substituent, the 1H-imidazol-2-yl moiety, and the ethan-1-ol backbone that connects these two significant functional groups.

The molecular structure features a central carbon atom bearing a hydroxyl group, which is bonded to both a 4-ethylphenyl ring and an imidazole ring at the 2-position. This particular arrangement creates a chiral center, though the stereochemical configuration is not specified in the standard nomenclature. The presence of the ethyl substituent on the phenyl ring at the para position (4-position) distinguishes this compound from other related imidazole derivatives and influences its physicochemical properties significantly.

Alternative naming systems and synonyms include 1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethanol, which emphasizes the alcoholic nature of the compound. The structural complexity of this molecule places it within the broader category of substituted imidazole alcohols, a classification that encompasses numerous compounds with varying biological and chemical properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₆N₂O | |

| Molecular Weight | 216.28 g/mol | |

| Chemical Abstracts Service Number | 1955523-04-2 | |

| International Union of Pure and Applied Chemistry Name | This compound |

Historical Development in Heterocyclic Chemistry

The historical foundation for understanding this compound lies within the broader context of imidazole chemistry development. Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia, initially termed glyoxaline. This pioneering work established the fundamental synthetic pathways that would eventually lead to the development of more complex imidazole derivatives, including compounds with substituted aromatic rings and alcohol functionalities.

The evolution of imidazole chemistry progressed significantly with the development of the Debus-Radziszewski imidazole synthesis, a multi-component reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to construct the imidazole ring system. This synthetic methodology provided the theoretical and practical foundation for creating diverse imidazole derivatives, including those with complex substituent patterns such as the ethylphenyl and ethanolic groups present in this compound.

The development of heterocyclic chemistry throughout the twentieth century expanded the synthetic toolkit available for imidazole functionalization. Researchers developed various methodologies for introducing aromatic substituents and alcohol functional groups onto the imidazole core, enabling the synthesis of compounds with increasingly sophisticated structures. The synthesis of this compound represents the culmination of these synthetic advances, combining multiple functional groups in a single molecule to create a compound with unique properties.

Contemporary synthetic approaches to imidazole derivatives have benefited from advances in catalysis, particularly the use of transition metal catalysts and heterogeneous catalytic systems. These developments have enabled more efficient and selective synthesis of complex imidazole derivatives, facilitating the preparation of compounds like this compound with improved yields and purity.

Position within Imidazole Derivative Classifications

This compound occupies a specific position within the comprehensive classification system of imidazole derivatives. According to chemical taxonomy systems, this compound belongs to the class of organic compounds known as imidazoles, which are characterized by an aromatic five-membered ring containing two nitrogen atoms at positions 1 and 3, with three carbon atoms completing the ring structure. The broader classification places this compound within organoheterocyclic compounds, specifically in the azoles superclass and imidazoles subclass.

The compound is classified as an imidazole derivative according to pharmaceutical classification systems, which categorize it alongside other therapeutically relevant imidazole-containing molecules. This classification is particularly significant because imidazole derivatives encompass a wide range of compounds with diverse biological activities, including antifungal agents such as ketoconazole and miconazole, antiprotozoal agents like metronidazole, and various other therapeutic compounds.

Within the more specific subcategory of substituted imidazoles, this compound can be classified as a 2-substituted imidazole alcohol derivative. This classification is based on the substitution pattern where the imidazole ring is substituted at the 2-position with an alcohol-bearing carbon that also carries an aromatic substituent. This particular substitution pattern distinguishes it from other imidazole derivatives that may have different substitution patterns or functional groups.

The presence of the 4-ethylphenyl group further classifies this compound within the subset of aryl-substituted imidazole derivatives. The aromatic substituent contributes significantly to the compound's physicochemical properties, including its lipophilicity, electronic characteristics, and potential biological activity. The combination of the aromatic system with the heterocyclic imidazole ring creates a molecule with both hydrophilic and lipophilic characteristics, positioning it favorably for various chemical and biological applications.

特性

IUPAC Name |

1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-3-10-4-6-11(7-5-10)13(2,16)12-14-8-9-15-12/h4-9,16H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBDXXRQJJEYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)(C2=NC=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategies for Similar Imidazole-Ethanol Compounds

Compounds structurally related to 1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol are often synthesized by methods involving:

- Condensation reactions between aromatic aldehydes or ketones and imidazole derivatives.

- Grignard reagent formation from imidazole derivatives followed by reaction with aldehydes or ketones.

- Catalytic hydrogenation steps to modify substituents such as vinyl to ethyl groups.

These strategies provide a framework for the preparation of the target compound.

Proposed Preparation Route Based on Imidazole Grignard Chemistry

A detailed synthetic approach can be inferred from the preparation of related imidazole derivatives, particularly involving Grignard reagents and carbonyl compounds:

| Step | Description | Conditions and Reagents | Outcome |

|---|---|---|---|

| 1 | Formation of Imidazole Grignard Reagent | 1-Trityl-4-iodoimidazole reacted with isopropylmagnesium chloride in tetrahydrofuran (THF) at 0–20°C under argon atmosphere | Generation of a nucleophilic imidazole magnesium species |

| 2 | Addition to Aromatic Carbonyl Compound | The imidazole Grignard reagent added to a solution of 4-ethylbenzaldehyde or related ketone in methylene chloride at -5 to 20°C | Formation of the secondary alcohol intermediate, this compound |

| 3 | Work-up and Purification | Quenching with aqueous ammonium chloride, extraction with methylene chloride, drying over magnesium sulfate, filtration, and solvent removal under reduced pressure | Isolation of crude product |

| 4 | Crystallization and Filtration | Addition of ethanol or acetone, cooling to 0°C or below, filtration to remove impurities such as triphenylmethanol, charcoal treatment | Purification of the target compound |

This method leverages the nucleophilicity of the imidazole Grignard reagent to attack the electrophilic carbonyl carbon of the aromatic aldehyde, yielding the desired hydroxy-substituted product.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 1-Trityl-4-iodoimidazole, isopropylmagnesium chloride, 4-ethylbenzaldehyde (or related ketone) |

| Solvents | Methylene chloride, tetrahydrofuran (THF), ethanol, acetone |

| Reaction Conditions | Argon atmosphere, temperatures from -5°C to 20°C for Grignard formation and addition; 80–85°C for hydrogenation if applicable |

| Work-up | Aqueous ammonium chloride quench, extraction, drying over MgSO4, filtration |

| Purification | Crystallization at low temperature, charcoal treatment, filtration |

| Yield | Not specifically reported for this compound; related imidazole syntheses report yields from 30% to over 77% depending on steps |

Research Findings and Notes

No direct, detailed synthetic protocols for this compound have been published in accessible scientific literature; however, the compound's structure suggests that classical Grignard addition of an imidazole-derived nucleophile to an aromatic aldehyde bearing the 4-ethylphenyl moiety is a plausible and efficient route.

The Grignard approach allows for selective formation of the secondary alcohol, with the imidazole ring remaining intact.

Purification steps involving crystallization and charcoal treatment are critical to remove by-products such as triphenylmethanol from the trityl protecting group used in the imidazole precursor.

Related patent literature emphasizes the importance of controlling reaction temperature and atmosphere (inert gas) to maintain the integrity of sensitive intermediates and to maximize yield.

化学反応の分析

Types of Reactions: 1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may include the use of halogens or other electrophiles in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of 1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethanone.

Reduction: Formation of 1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethane.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

科学的研究の応用

1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of biological molecules. The ethylphenyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol can be contextualized against analogous arylethanolimidazole derivatives. Key compounds for comparison include:

Structural Analogues

Key Findings

Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., Cl): Chlorinated derivatives (e.g., α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) exhibit potent antifungal activity due to enhanced binding to fungal CYP51 enzymes via halogen interactions . Electron-Donating Groups (e.g., Ethyl, Methyl): The 4-ethyl and 2,4-dimethyl substituents may reduce antifungal efficacy compared to chlorinated analogues but improve metabolic stability by lowering oxidative susceptibility .

Stereochemical Considerations: Asymmetric synthesis (e.g., Ru-catalyzed hydrogenation in ) is critical for enantiopure derivatives, as the (S)-enantiomer of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol shows superior activity .

Structural Modifications :

- Imidazole Position : 1H-imidazol-1-yl derivatives (e.g., sertaconazole) are more common in clinical antifungals than 2-yl isomers, likely due to optimized spatial orientation for target binding .

- Branching : The methyl-branched 1-(4-chlorophenyl)-2-imidazol-1-yl-2-methylpropan-1-ol (R-18503) demonstrates how steric bulk can modulate pharmacokinetic properties .

Physicochemical Properties

- Lipophilicity : The 4-ethyl group confers moderate logP values, balancing solubility and membrane penetration. Chlorinated derivatives (logP ~3.5) are more lipophilic than ethyl/methyl analogues (logP ~2.8) .

- Melting Points: Chlorinated compounds (e.g., α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol: 110–115°C) typically have higher melting points than alkyl-substituted derivatives due to stronger intermolecular forces .

生物活性

1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, a compound with the chemical formula C13H16N2O, is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a one-pot reaction between 4-ethylaniline and various aldehydes or ketones under acidic conditions. The compound's structure includes a phenyl ring and an imidazole moiety, which are crucial for its biological properties.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C13H16N2O |

| Molecular Weight | 220.28 g/mol |

| Functional Groups | Ethyl, Imidazole |

| Synthesis Method | One-pot reaction |

Antitumor Activity

Recent studies have highlighted the antitumor activity of this compound, particularly in various cancer cell lines. For instance, a study published in Molecules demonstrated that derivatives of this compound exhibited significant antiproliferative effects against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The selectivity index indicated that normal cells showed much higher tolerance compared to cancer cells, suggesting a promising therapeutic window.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4f | A549 | 18.53 | 23 |

| 4f | SGC-7901 | 10.96 | 46 |

| 4f | HeLa | 4.07 | 30 |

The mechanism by which this compound induces apoptosis in cancer cells involves modulation of key proteins associated with the apoptotic pathway. Research indicates that treatment with this compound leads to an increase in pro-apoptotic protein Bax and a decrease in anti-apoptotic protein Bcl-2 in a time-dependent manner. This shift in protein expression promotes apoptosis through the activation of caspases.

Key Findings:

- Induction of Apoptosis : The compound significantly increased apoptosis rates in HeLa cells compared to standard chemotherapeutics like 5-FU.

- Protein Expression Changes : Enhanced expression of Bax and reduced levels of Bcl-2 were observed post-treatment.

Case Studies

In a notable case study, researchers evaluated the effects of this compound on HeLa cells using Hoechst/PI double staining techniques. The results showed that at a concentration of 3.24 µM, the compound induced a remarkable apoptosis rate of 68.2% , which was significantly higher than the control treatment.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol, and how do substituents influence reaction yields?

- Methodology : Sodium borohydride reduction of ketone precursors (e.g., 1-(4-ethylphenyl)-2-(1H-imidazol-2-yl)ethanone) in dry ethanol under reflux is a common approach. Reaction optimization involves adjusting stoichiometry (e.g., 1:2 molar ratio of ketone to NaBH₄) and monitoring progress via TLC or NMR. Substituents like electron-withdrawing groups on the phenyl ring may reduce yields due to steric hindrance or electronic effects, requiring inert atmospheres or prolonged reaction times .

- Validation : Recrystallization in ethanol (as in analogous compounds) ensures purity, with melting points and spectroscopic data (¹H/¹³C NMR, IR) confirming structure .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the stereochemistry of this compound?

- Methodology : SC-XRD using programs like SHELXL or OLEX2 enables precise determination of bond angles, dihedral angles, and hydrogen-bonding networks. For example, in similar imidazole derivatives, O–H⋯N hydrogen bonds stabilize crystal packing along specific axes (e.g., b-axis in fluorophenyl analogs) .

- Data Interpretation : Key metrics include R factors (<0.05 for high-quality data) and mean σ(C–C) bond lengths (≈0.005 Å). Dihedral angles between aromatic rings (e.g., 1.30° in fluorophenyl analogs) clarify spatial arrangements critical for bioactivity .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities (e.g., antifungal vs. anticancer) of structurally similar imidazole derivatives?

- Methodology :

-

In vitro assays: Standardize conditions (e.g., fungal strain selection, cell lines) to isolate structural determinants. For example, chlorophenoxyethyl groups enhance antifungal activity by disrupting membrane ergosterol .

-

SAR analysis: Compare derivatives (Table 1) to identify critical substituents. Ethylphenyl groups may enhance lipophilicity, improving membrane permeability, while hydroxyl groups enable hydrogen bonding to targets like cytochrome P450 .

Table 1: Bioactivity of Structurally Related Compounds

Q. How can computational models predict the binding affinity of this compound to therapeutic targets (e.g., fungal CYP51)?

- Methodology :

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Parameterize force fields (e.g., AMBER) for imidazole’s tautomeric states.

- MD simulations: Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of hydrogen bonds (e.g., O–H⋯N with CYP51’s heme cofactor) .

Q. What analytical techniques resolve spectral overlaps in ¹H NMR for closely related imidazole derivatives?

- Methodology :

- 2D NMR: HSQC and HMBC distinguish overlapping aromatic/imidazole protons. For example, ¹H-¹³C correlations confirm assignments of ethylphenyl (δ ~7.2 ppm) and imidazole (δ ~7.8 ppm) protons .

- Dynamic NMR: Variable-temperature studies (e.g., 298–343 K) detect tautomerism in imidazole rings, resolving splitting patterns .

Experimental Design & Data Analysis

Q. How should researchers design assays to evaluate synergistic effects with existing antifungals (e.g., fluconazole)?

- Methodology :

- Checkerboard assays: Test fractional inhibitory concentration indices (FICI) across 96-well plates. Synergy (FICI ≤0.5) suggests combination therapy potential.

- Mechanistic studies: Use qRT-PCR to quantify CYP51 expression in treated C. albicans, correlating with ergosterol depletion (HPLC-MS quantification) .

Q. What crystallographic refinements improve accuracy for imidazole-containing structures?

- Methodology :

- Twinning detection: Use SHELXD to identify twinning ratios in problematic datasets.

- Hydrogen bonding: Apply restraints to O–H⋯N distances (1.8–2.2 Å) and angles (150–180°) during SHELXL refinement .

Contradiction Resolution

Q. Why do some studies report cytotoxicity in mammalian cells while others do not?

- Analysis :

- Cell line variability: Primary vs. immortalized cells (e.g., HEK293 vs. HepG2) differ in metabolic enzyme expression (e.g., CYP3A4), affecting compound detoxification.

- Dose optimization: Conduct MTT assays across a wide range (1–100 μM) to identify therapeutic windows. Ethylphenyl derivatives may exhibit lower cytotoxicity (CC₅₀ >50 μM) compared to dichlorophenyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。